molecular formula C11H23N3O B1456409 2-(4-Morpholinopiperidin-1-yl)ethan-1-amine CAS No. 1067659-27-1

2-(4-Morpholinopiperidin-1-yl)ethan-1-amine

Cat. No.: B1456409
CAS No.: 1067659-27-1
M. Wt: 213.32 g/mol
InChI Key: YWWRAYRVWALOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinopiperidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol . It is a research chemical primarily used in various scientific studies and industrial applications.

Preparation Methods

The synthesis of 2-(4-Morpholinopiperidin-1-yl)ethan-1-amine involves several steps. One common method includes the reaction of morpholine with piperidine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Morpholinopiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an amine oxide, while reduction may yield a secondary amine .

Scientific Research Applications

2-(4-Morpholinopiperidin-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinopiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Morpholinopiperidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-morpholin-4-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-3-6-13-4-1-11(2-5-13)14-7-9-15-10-8-14/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRAYRVWALOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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